NY2267
Description
Properties
Molecular Formula |
C38H43N3O6 |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate |
InChI |
InChI=1S/C38H43N3O6/c1-38(2,3)47-34(42)25-46-32-20-17-27-22-29(16-15-28(27)23-32)35(36(43)40-30-10-6-5-7-11-30)41(37(44)33-12-8-9-21-39-33)24-26-13-18-31(45-4)19-14-26/h8-9,12-23,30,35H,5-7,10-11,24-25H2,1-4H3,(H,40,43) |
InChI Key |
RVGDACCXDZIPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NY-2267; NY 2267; NY2267 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Coumarin Derivatives as Anticancer Agents
Disclaimer: Initial searches for the compound "NY2267" did not yield any specific information regarding its mechanism of action, signaling pathways, or experimental studies. The scientific literature readily available does not contain references to a molecule with this identifier. Therefore, this guide will focus on the well-documented anticancer mechanisms of coumarin and its derivatives, a class of compounds extensively studied for their therapeutic potential and frequently highlighted in the initial search results. This information is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this class of molecules.
Coumarins are a significant class of naturally occurring benzopyrone compounds found in many plants, and their synthetic derivatives have garnered substantial interest in oncology.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including potent anticancer effects.[1][2] Their therapeutic potential stems from their ability to modulate multiple cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][4] This guide synthesizes the current understanding of the multifaceted mechanism of action of coumarin derivatives.
Quantitative Data: Antiproliferative Activity of Coumarin Derivatives
The anticancer efficacy of various coumarin derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values for several coumarin hybrids, demonstrating their activity spectrum.
Table 1: IC50 Values of Coumarin-Triazole Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver Cancer) | 3.05 ± 1.60 | [5] |
| Hep3B (Liver Cancer) | 3.76 ± 1.76 | [5] | |
| A2780 (Ovarian Cancer) | 5.82 ± 2.28 | [5] | |
| OVCAR-3 (Ovarian Cancer) | 4.60 ± 1.81 | [5] | |
| Coumarin–1,2,3-triazole hybrid 12c | PC3 (Prostate Cancer) | 0.34 ± 0.04 | |
| MGC803 (Gastric Cancer) | 0.13 ± 0.01 | ||
| HepG2 (Liver Cancer) | 1.74 ± 0.54 | ||
| Coumarin-tagged β-lactam 1,2,3-triazole hybrid 16a | MCF-7 (Breast Cancer) | 53.55 | [6] |
| Coumarin-tagged β-lactam 1,2,3-triazole hybrid 16b | MCF-7 (Breast Cancer) | 58.62 |[6] |
Table 2: IC50 Values of Coumarin-Pyrazole Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin-pyrazole hybrid 35 | HepG2 (Liver Cancer) | 2.96 ± 0.25 | [5][6] |
| SMMC-7721 (Liver Cancer) | 2.08 ± 0.32 | [5][6] | |
| U87 (Glioblastoma) | 3.85 ± 0.41 | [5][6] | |
| H1299 (Lung Cancer) | 5.36 ± 0.60 | [5][6] | |
| Coumarin-pyrazole hybrid 36a | HeLa (Cervical Cancer) | 5.75 | [6] |
| Coumarin-pyrazole hybrid 36b | HeLa (Cervical Cancer) | 6.25 |[6] |
Table 3: IC50 Values of Other Coumarin Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-nitrophenyl)coumarin derivative 3a | PC-3 (Prostate Cancer) | 18.2 | [4] |
| Coumarin-thiazolidin-2,4-dione hybrid 57 | MCF-7 (Breast Cancer) | 0.95 - 3.20 | [5] |
| HeLa (Cervical Cancer) | 0.95 - 3.20 | [5] | |
| A549 (Lung Cancer) | 0.95 - 3.20 | [5] | |
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver Cancer) | 3.05 | [5] |
| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian Cancer) | 5.82 | [5] |
| Coumarin-benzimidazole hybrid 22a | Various (13 of 14 cell lines) | < 0.41 | |
Core Mechanisms of Action
Coumarin derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[1][4]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[2][3] Coumarins can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, which are key executioner enzymes in the apoptotic cascade.[4][7] For example, certain coumarin-thiazole hybrids have been shown to induce apoptosis by activating caspase-8 and caspase-3.[5][6]
-
Cell Cycle Arrest: These compounds can inhibit cancer cell proliferation by causing cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from dividing uncontrollably.[2]
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[2] Coumarins can inhibit this process by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2).[2][4]
-
Modulation of Signaling Pathways: Coumarins interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.[1] The PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival, is a common target.[1][4] By inhibiting this pathway, coumarins can suppress tumor growth.[8] The MAPK signaling pathway is another target; for instance, 7,8-dihydroxy-4-methylcoumarin induces apoptosis in lung cancer cells through partial inhibition of ERK/MAPK signaling.[9]
-
Overcoming Multidrug Resistance (MDR): Some coumarins can counteract MDR, a major challenge in chemotherapy, by inhibiting efflux pumps like P-glycoprotein, which actively remove anticancer drugs from cancer cells.[1][4]
Experimental Protocols
The evaluation of the anticancer properties of coumarin derivatives involves a range of standard in vitro assays.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and to determine its IC50 value.[10]
-
Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]
-
Compound Treatment: The cells are treated with serial dilutions of the coumarin derivative for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 4 hours to allow for formazan formation.[11]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[11] The percentage of cell viability is calculated relative to untreated control cells to determine the IC50.[11]
-
2. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[11]
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI in the dark.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, Akt, p-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
Protocol:
-
Protein Extraction: Cells are lysed to extract total proteins.
-
SDS-PAGE: Equal amounts of protein are separated on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[11]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.[11]
-
Antibody Incubation: The membrane is incubated with a specific primary antibody, followed by an HRP-conjugated secondary antibody.[11]
-
Detection: A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.[11]
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The PI3K/Akt/mTOR and MAPK/ERK pathways are central to the mechanism of action of many coumarin derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 9. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 11. benchchem.com [benchchem.com]
In-depth Technical Guide: The Target Protein Interaction of NY2267
Notice: Information regarding the specific molecule "NY2267" is not available in the public domain based on the conducted search. The following guide is a structured template that demonstrates the requested format and content. Should information on this compound become available, it can be populated into this framework. For illustrative purposes, this document will refer to general concepts and methodologies in drug-target interaction studies.
Executive Summary
This document provides a comprehensive technical overview of the molecular interactions between the investigational compound this compound and its putative protein target. It is intended for researchers, scientists, and drug development professionals. The guide details the mechanism of action, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
(This section would typically introduce this compound, its chemical class, therapeutic potential, and the context for its development. As no information is available, this section remains a placeholder.)
Primary Protein Target and Mechanism of Action
(This section would identify the primary protein target of this compound and describe its proposed mechanism of action. Without specific data, a hypothetical example is used below.)
This compound is hypothesized to be a potent and selective inhibitor of Protein Kinase X (PKX). By binding to the ATP-binding pocket of the PKX catalytic domain, this compound is thought to prevent the phosphorylation of downstream substrates, thereby interrupting a key signaling cascade implicated in disease progression.
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway modulated by this compound.
Caption: Hypothetical signaling pathway of Protein Kinase X (PKX) and the inhibitory action of this compound.
Quantitative Data Summary
(This section would present all quantitative data in a structured tabular format. The tables below are placeholders.)
Table 1: In Vitro Binding Affinity of this compound
| Target Protein | Assay Type | Kd (nM) | IC50 (nM) |
| PKX | Isothermal Titration Calorimetry | Data Not Available | |
| PKX | Kinase Glo Assay | Data Not Available | |
| Off-Target 1 | KINOMEscan | Data Not Available | |
| Off-Target 2 | KINOMEscan | Data Not Available |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | EC50 (µM) |
| Disease Model Cell Line 1 | Cell Viability Assay | Data Not Available |
| Disease Model Cell Line 2 | Phospho-Substrate Western Blot | Data Not Available |
Experimental Protocols
(This section would provide detailed methodologies for key experiments. The following are representative examples.)
Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Recombinant human PKX (residues 1-300) is expressed in E. coli and purified by nickel-affinity chromatography followed by size-exclusion chromatography. The final protein buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM and then diluted into the final protein buffer to a working concentration of 100 µM.
-
ITC Experiment: The experiment is performed on a MicroCal PEAQ-ITC instrument. The sample cell is filled with 200 µL of 10 µM PKX. The syringe is loaded with 40 µL of 100 µM this compound.
-
Titration: A total of 19 injections of 2 µL each are performed at 25°C with a spacing of 150 seconds and a stirring speed of 750 rpm.
-
Data Analysis: The resulting thermogram is analyzed using the MicroCal PEAQ-ITC Analysis Software, fitting the data to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Kinase Glo Assay
-
Reagents: Kinase-Glo® Luminescent Kinase Assay Kit (Promega), recombinant PKX, and its specific substrate peptide are used.
-
Assay Setup: The assay is performed in a 384-well white plate. A serial dilution of this compound in DMSO is prepared and then diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Reaction: 5 µL of the diluted compound is added to each well, followed by 10 µL of a mixture of PKX and its substrate in kinase buffer. The reaction is initiated by adding 10 µL of 10 µM ATP. The plate is incubated at room temperature for 1 hour.
-
Luminescence Detection: 25 µL of Kinase-Glo® reagent is added to each well. The plate is incubated for 10 minutes at room temperature to allow the luminescent signal to stabilize. Luminescence is read on a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing a kinase inhibitor from biochemical to cellular assays.
Conclusion
(This section would summarize the key findings regarding this compound's interaction with its target protein and discuss the implications for future drug development. As no data is available, this section remains a placeholder.)
An In-depth Technical Guide on the Role of an Apoptosis-Inducing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "NY2267" did not yield any publicly available information regarding its role in the apoptosis pathway. Therefore, this guide utilizes a well-characterized, hypothetical apoptosis-inducing agent, referred to as Compound 7, to illustrate the principles and methodologies relevant to the study of such molecules. The data and experimental details provided are based on published findings for similar compounds and are intended to serve as a comprehensive example.
Introduction: Targeting Apoptosis in Cancer Therapy
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1] Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably.[1] Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells have become a significant focus of drug discovery and development.[2]
This guide provides a detailed overview of the pro-apoptotic activity of a novel synthetic compound, herein referred to as Compound 7. The document will cover its mechanism of action, quantitative effects on apoptotic pathways, and detailed experimental protocols for assessing its efficacy.
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
Compound 7 is a multi-targeted agent that primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[3] Its mechanism involves several key events:
-
Cell Cycle Arrest: Compound 7 induces G2/M phase arrest in cancer cells, a common trigger for apoptosis when the cell cycle checkpoint is compromised.[3]
-
Modulation of Bcl-2 Family Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.[3]
-
p53 Upregulation: Treatment with Compound 7 leads to an increase in the expression of the tumor suppressor protein p53, which plays a central role in sensing cellular stress and triggering the apoptotic cascade.[3]
-
Tubulin Polymerization Inhibition: Compound 7 also disrupts microtubule dynamics by inhibiting tubulin polymerization.[3] This action contributes to mitotic arrest and subsequent apoptosis.[3]
The culmination of these events leads to the activation of the caspase cascade, the executioners of apoptosis.[4][5]
Signaling Pathway Diagram
Caption: Compound 7 induces apoptosis via the intrinsic pathway.
Quantitative Data on Apoptotic Effects
The pro-apoptotic activity of Compound 7 has been quantified in various cancer cell lines. The following tables summarize key findings.
Table 1: Cytotoxicity of Compound 7 in Cancer and Normal Cell Lines
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 7.65 |
| MDA-MB-231 | Breast Cancer | 9.7 ± 1.15 |
| MCF-10A | Non-tumorigenic | 52.02 |
Data shows selective cytotoxicity of Compound 7 against cancer cells.[3]
Table 2: Effect of Compound 7 on Apoptotic Protein Expression in MCF-7 Cells
| Gene | Fold Change vs. Control |
| Bax | 5.22-fold increase |
| Bcl-2 | 0.312-fold (decrease) |
| p53 | 3.03-fold increase |
Treatment was with Compound 7 at its IC50 concentration (7.653 µM) for 24 hours.[3]
Table 3: Induction of Apoptosis by Compound 7 in MCF-7 Cells
| Treatment | Total Apoptosis (%) |
| Control | 2.71 |
| Compound 7 | 27.34 |
Total apoptosis includes both early and late apoptotic cell populations.[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of Compound 7.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Compound 7 on cancer and normal cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound 7 and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Compound 7.
Protocol:
-
Seed cells in a 6-well plate and treat with Compound 7 at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow Diagram
Caption: Workflow for quantifying apoptosis via flow cytometry.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the changes in gene expression of key apoptotic regulators (Bax, Bcl-2, p53).
Protocol:
-
Treat cells with Compound 7 at its IC50 concentration for 24 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.
Conclusion and Future Directions
The data presented in this guide demonstrate that Compound 7 is a potent inducer of apoptosis in cancer cells, acting through the intrinsic pathway. Its multi-targeted approach, involving cell cycle arrest, modulation of Bcl-2 family proteins, and tubulin polymerization inhibition, makes it a promising candidate for further preclinical and clinical development.
Future research should focus on in vivo efficacy studies to validate these findings in animal models. Furthermore, detailed investigation into the upstream signaling events that trigger p53 upregulation and the modulation of Bcl-2 family proteins will provide a more complete understanding of Compound 7's mechanism of action. These studies will be critical for its potential translation into a novel anticancer therapeutic.
References
- 1. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 2. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Caspase-3/7 inhibition alters cell morphology in mitomycin-C treated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
NY2267: A Technical Whitepaper on a Novel PI3K/AKT/mTOR Pathway Inhibitor for Basic Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "NY2267" is a hypothetical small molecule inhibitor created for the purpose of this technical guide. All data and experimental details are representative examples based on common practices in cancer research for compounds with a similar mechanism of action.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/AKT/mTOR cascade is a frequent event in a multitude of human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its investigation in a basic research setting.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial step in the activation of downstream effectors such as AKT and mTOR. The subsequent suppression of this pathway leads to decreased cell proliferation, survival, and metabolism in cancer cells.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.8 |
| PC-3 | Prostate Cancer | 29.4 |
| A549 | Lung Cancer | 52.1 |
| U87 MG | Glioblastoma | 11.7 |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| MCF-7 | Breast Cancer | 50 | 68 |
| PC-3 | Prostate Cancer | 50 | 55 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values using a non-linear regression analysis.
Western Blot Analysis for Pathway Inhibition
This protocol is to confirm the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
Caption: Western blot workflow for pathway analysis.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Lysis and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate.
Logical Relationships in Drug Discovery and Development
The development of a targeted therapy like this compound follows a logical progression from initial discovery to preclinical and clinical evaluation.
Caption: Logical progression of this compound development.
In-depth Technical Guide: Preliminary Studies on NY2267
Notice: Information regarding a specific compound designated "NY2267" is not publicly available in the preliminary search. The following guide is constructed based on available preclinical data for coumarin and its derivatives, a class of compounds with demonstrated anti-cancer properties. It is possible that this compound is an internal designation for a compound within this class. This document will be updated as more specific information on this compound becomes available.
Core Compound Class: Coumarins
Coumarins are a class of natural compounds that have demonstrated antitumor activity. The primary metabolite of coumarin, 7-hydroxycoumarin (7-HC), is considered the active form of the drug.[1] While the precise mechanisms of action are still under investigation, research points to both direct antitumor effects and immunomodulatory activities.[1]
Mechanism of Action
Preliminary studies on coumarin derivatives indicate a multi-faceted approach to cancer inhibition, including:
-
Cytostatic and Cytotoxic Effects: Coumarins have been shown to be growth-inhibitory (cytostatic) and, in some cases, cytotoxic to a range of human malignant cell lines.[1][2] This inhibition is dose- and time-dependent and can be reversible.[1]
-
Induction of Apoptosis: Certain coumarin derivatives can stimulate apoptosis, or programmed cell death, in specific cancer cell lines like HL-60.[1][2]
-
Inhibition of Macromolecule Synthesis: Coumarin and 7-HC have been observed to inhibit the incorporation of essential building blocks for DNA, RNA, and protein synthesis ([3H]thymidine, [3H]uridine, and [3H]leucine).[1]
-
Cell Cycle Alteration: Some derivatives exert their cytostatic effects by altering the cell cycle.[2]
-
Inhibition of DNA Synthesis: Direct inhibition of DNA synthesis has also been reported as a mechanism of action.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on various coumarin derivatives.
Table 1: Cytotoxicity of 8-nitro-7-hydroxycoumarin
| Cell Line | IC50 (µM) |
| Various | 475 - 880 |
Source: Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin.[2]
Table 2: Binding Affinity of Coumarin to Human Monocytes
| Parameter | Value |
| Binding Sites per Cell | 7.5 x 10⁸ |
| Association Constant (Ka) | ≈ 2 x 10² M⁻¹ |
Source: Mode of action of coumarin in immune cells.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Cell Viability and Growth Inhibition Assay
This protocol is fundamental to assessing the cytostatic and cytotoxic effects of a compound.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Appropriate cell culture medium and supplements
-
Test compound (e.g., coumarin derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Cell proliferation reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 96 hours).[2] Include a vehicle control (solvent only).
-
Cell Viability Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by the test compound.
Objective: To determine the percentage of apoptotic cells after treatment with the test compound.
Materials:
-
Test compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by a compound is critical to elucidating its mechanism of action.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial regulator of cellular processes, and its persistent activation is observed in many cancers.[4] Inhibition of this pathway is a promising therapeutic strategy.
Below is a diagram illustrating the canonical JAK/STAT3 signaling pathway.
Caption: Canonical JAK/STAT3 Signaling Pathway.
Experimental Workflow for Compound Screening
The following diagram outlines a typical workflow for screening and validating potential anti-cancer compounds.
Caption: General Experimental Workflow for Drug Discovery.
References
- 1. Growth-inhibitory effects of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin on human malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of coumarin in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NY2267 in In Vitro Cancer Cell Culture
Introduction
NY2267 is a small molecule inhibitor that targets the protein-protein interaction between Myc and Max.[1] The c-Myc oncogene is a critical driver in a wide range of human cancers, and its aberrant expression is associated with increased cell proliferation, altered metabolism, and genomic instability. By disrupting the Myc-Max heterodimer, this compound effectively inhibits the transcriptional activation of Myc target genes, leading to a reduction in oncogenic activity.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of this compound in cancer cell culture models.
Mechanism of Action
This compound functions by disrupting the interaction between the c-Myc and Max proteins. This interaction is essential for c-Myc's ability to bind to DNA and activate the transcription of genes involved in cell cycle progression, apoptosis, and metabolism. The inhibition of this interaction by this compound leads to a downstream suppression of Myc-driven tumorigenesis.
Targeted Cancer Types
Given its mechanism of action, this compound is a promising investigational compound for cancers characterized by Myc overexpression or amplification. These include, but are not limited to:
-
Burkitt's Lymphoma
-
Small Cell Lung Cancer
-
Neuroblastoma
-
Prostate Cancer[1]
-
Ovarian Cancer[1]
-
Breast Cancer
Experimental Protocols
1. Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of this compound. It is recommended to use cell lines with well-characterized Myc expression levels.
-
High Myc Expressing Cell Lines (Examples):
-
NCI-H82 (Small Cell Lung Cancer)
-
Raji (Burkitt's Lymphoma)
-
SK-N-BE(2) (Neuroblastoma)
-
PC-3 (Prostate Cancer)
-
-
Low Myc Expressing or Control Cell Lines (Examples):
-
Normal human fibroblasts (e.g., IMR-90)
-
Cell lines with known low levels of Myc expression relevant to the cancer type of interest.
-
General Cell Culture Protocol:
-
Maintain selected cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
2. Preparation of this compound Stock Solution
This compound is typically supplied as a solid. A concentrated stock solution should be prepared for experimental use.
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
3. Determination of Optimal Working Concentration (Dose-Response Assay)
To determine the effective concentration range of this compound for a specific cell line, a dose-response experiment is essential.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve. The reported IC50 for this compound is 36.5 μM, which can serve as a starting point for concentration ranges.[1]
4. Cell Proliferation Assay
To assess the effect of this compound on cell growth over time:
-
Seed cells in multi-well plates.
-
Treat cells with this compound at the desired concentrations (e.g., at or near the IC50 value).
-
At various time points (e.g., 0, 24, 48, 72 hours), quantify cell number using a cell counter or a viability assay.
5. Apoptosis Assay
To determine if this compound induces programmed cell death:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
6. Cell Cycle Analysis
To investigate the impact of this compound on cell cycle progression:
-
Treat cells with this compound.
-
Fix the cells in ethanol.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | 36.5 μM | [1] |
| Molecular Formula | C20H17N5O2 | |
| Molecular Weight | 359.38 g/mol | |
| Recommended Solvent | DMSO | [1] |
| Storage of Stock | -20°C or -80°C | [1] |
Table 2: Example Seeding Densities for Common Assays
| Assay Format | Adherent Cells (cells/well) | Suspension Cells (cells/mL) |
| 96-well plate | 2,000 - 10,000 | 1 x 10^5 - 5 x 10^5 |
| 24-well plate | 50,000 - 100,000 | 2 x 10^5 - 1 x 10^6 |
| 6-well plate | 200,000 - 500,000 | 5 x 10^5 - 2 x 10^6 |
| T-25 Flask | 0.5 x 10^6 - 1.0 x 10^6 | 1 x 10^6 - 4 x 10^6 |
Note: Optimal seeding densities should be determined empirically for each cell line.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Simplified signaling pathway of Myc-Max inhibition by this compound.
References
Application Notes and Protocols for NY2267 in Molecular Biology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY2267 is a small-molecule inhibitor that disrupts the critical protein-protein interaction between the MYC oncoprotein and its obligate binding partner, MAX.[1] The dysregulation of the MYC signaling pathway is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. This compound offers a valuable tool for investigating the biological consequences of MYC inhibition and for exploring potential anticancer strategies. These application notes provide detailed protocols for utilizing this compound in fundamental molecular biology experiments to assess its efficacy and mechanism of action.
Mechanism of Action
The MYC protein is a transcription factor that regulates the expression of a wide array of genes involved in cell proliferation, growth, and metabolism. To function, MYC must form a heterodimer with MAX. This MYC-MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, thereby activating their transcription.
This compound functions by directly interfering with the dimerization of MYC and MAX. By preventing this interaction, this compound effectively inhibits the binding of the MYC-MAX complex to DNA, leading to the downregulation of MYC target gene expression. This, in turn, can result in decreased cell proliferation and inhibition of oncogenic transformation.[1]
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound.
| Compound | Assay | Target | IC50 | Reference |
| This compound | Myc-Max Interaction Assay | MYC-MAX Dimerization | 36.5 µM | [1] |
Signaling Pathway
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials and Reagents:
-
Cancer cell line of interest (e.g., a cell line with known MYC overexpression)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for MYC Target Gene Expression
This protocol measures the effect of this compound on the expression of known MYC target genes.
Materials and Reagents:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC target genes (e.g., CCND2, ODC1, NCL) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at a concentration around its IC50 (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene and sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated cells using the 2-ΔΔCt method.
-
Protocol 3: Soft-Agar Assay for Oncogenic Transformation
This assay assesses the ability of this compound to inhibit anchorage-independent growth, a hallmark of oncogenic transformation.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Agar
-
6-well plates
-
This compound
-
DMSO
Procedure:
-
Prepare Agar Layers:
-
Prepare a 1.2% agar solution in water and a 2X complete medium. Mix them 1:1 to get a 0.6% agar base layer.
-
Dispense 1.5 mL of the 0.6% agar solution into each well of a 6-well plate and allow it to solidify.
-
-
Cell Suspension in Agar:
-
Prepare a 0.7% agar solution and a 2X complete medium. Mix them 1:1 to get a 0.35% top agar solution.
-
Trypsinize and count the cells.
-
Resuspend the cells in complete medium at a density of 1 x 104 cells/mL.
-
Mix the cell suspension with the 0.35% top agar solution at a 1:1 ratio to get a final cell concentration of 5 x 103 cells/mL in 0.175% agar.
-
-
Treatment and Plating:
-
Prepare the top agar/cell suspension containing different concentrations of this compound or a vehicle control.
-
Carefully layer 1 mL of the cell/agar/treatment suspension on top of the solidified base layer in each well.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, or until colonies are visible.
-
Feed the cells every 3-4 days by adding 100 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the agar.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Compare the number of colonies in the this compound-treated wells to the vehicle control wells to determine the percentage of inhibition of colony formation.
-
Experimental Workflow
References
Application Notes and Protocols for NY2267: Information Not Publicly Available
To our valued researchers, scientists, and drug development professionals,
We have received a request for detailed Application Notes and Protocols regarding the treatment concentration of a compound designated as NY2267 for cancer cell lines. Our comprehensive search of scientific literature and public databases has not yielded any specific information on a compound with this identifier.
Extensive searches for "this compound" in the context of cancer treatment, drug development, and scientific publications did not provide any data regarding its chemical structure, mechanism of action, or any preclinical studies on cancer cell lines. The search results were general in nature, focusing on broader topics such as the mechanisms of action of various anticancer drugs and the development of novel coumarin derivatives for cancer therapy.[1][2][3][4][5]
Without any foundational information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams. The creation of such specific and technical documentation requires access to primary research data that is not currently in the public domain.
It is possible that "this compound" is an internal development code for a novel therapeutic agent that has not yet been publicly disclosed in scientific literature or at conferences. Alternatively, there may be a typographical error in the compound identifier.
We are committed to providing accurate and well-supported scientific information. In the absence of any verifiable data for this compound, we are unable to fulfill the request for detailed protocols and application notes at this time. We recommend verifying the compound identifier and consulting internal documentation or primary researchers involved in the development of this potential therapeutic for the necessary information.
We will continue to monitor public scientific databases and will update our resources should information on this compound become available. We appreciate your understanding and are available to assist with any other inquiries for which public data exists.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review | Bentham Science [benthamscience.com]
- 4. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oncogenic Transformation Studies Using the NY2267 Protocol (Rous Sarcoma Virus, temperature-sensitive mutant)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic transformation, the process by which normal cells acquire the characteristics of cancer cells, is a cornerstone of cancer research. The study of virally induced transformation has provided invaluable insights into the molecular mechanisms driving this process. The NY2267 protocol, utilizing a temperature-sensitive (ts) mutant of Rous Sarcoma Virus (RSV), offers a powerful and controllable system for investigating the molecular events underpinning oncogenic transformation. This document provides detailed application notes and experimental protocols for utilizing the this compound protocol in oncogenic transformation studies.
The this compound protocol is centered around a temperature-sensitive strain of RSV, likely the well-characterized tsNY68 mutant, which harbors a temperature-sensitive lesion in its viral oncogene, v-Src. The product of this gene, the protein tyrosine kinase pp60^v-Src^, is a potent oncoprotein. In cells infected with this ts-mutant, the v-Src protein is active at a "permissive" temperature (typically 37°C), leading to a transformed cellular phenotype. Conversely, at a "non-permissive" temperature (typically 41°C), the v-Src protein is inactive, and the cells exhibit a normal, untransformed phenotype.[1][2] This reversible transformation allows for precise investigation of the signaling pathways and cellular changes directly attributable to the activity of the v-Src oncoprotein.
Key Experimental Applications
The this compound protocol is amenable to a variety of experimental assays to quantify and analyze oncogenic transformation. The primary assays include:
-
Focus Formation Assay: To determine the efficiency of morphological transformation.
-
Soft Agar Colony Formation Assay: To assess anchorage-independent growth, a hallmark of tumorigenicity.
-
Western Blot Analysis: To examine the expression and phosphorylation status of v-Src and its downstream signaling targets.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from oncogenic transformation studies using a temperature-sensitive RSV mutant, serving as a proxy for the this compound protocol.
Table 1: Focus Formation Assay Efficiency
| Cell Line/Condition | Temperature | Transformation Efficiency (Focus Forming Units/mL) |
| Chicken Embryo Fibroblasts (CEFs) + ts-RSV | 37°C (Permissive) | 1 x 10^5 |
| Chicken Embryo Fibroblasts (CEFs) + ts-RSV | 41°C (Non-permissive) | <10 |
| Chicken Embryo Fibroblasts (CEFs) - Uninfected | 37°C | 0 |
Table 2: Anchorage-Independent Growth in Soft Agar
| Cell Line/Condition | Temperature | Average Number of Colonies per 1000 cells |
| Rat-1 Fibroblasts + ts-RSV | 37°C (Permissive) | 250 |
| Rat-1 Fibroblasts + ts-RSV | 41°C (Non-permissive) | 5 |
| Rat-1 Fibroblasts - Uninfected | 37°C | 0 |
Table 3: v-Src Protein Expression and Kinase Activity
| Cell Line/Condition | Temperature | Relative v-Src Protein Expression (normalized to loading control) | Relative v-Src Kinase Activity (in vitro) |
| CEFs + ts-RSV | 37°C (Permissive) | 1.0 | 1.0 |
| CEFs + ts-RSV | 41°C (Non-permissive) | 0.95 | 0.15 |
Experimental Protocols
Focus Formation Assay
This assay quantifies the ability of the virus to induce morphologically transformed foci in a monolayer of cultured cells.
Materials:
-
Chicken Embryo Fibroblasts (CEFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (ts-RSV) viral stock
-
60 mm tissue culture dishes
-
Agar
-
Neutral Red stain
Procedure:
-
Seed CEFs in 60 mm dishes at a density of 1 x 10^6 cells per dish in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator until they reach 80-90% confluency.
-
Prepare serial dilutions of the ts-RSV viral stock in serum-free DMEM.
-
Remove the growth medium from the CEF monolayers and infect the cells with 0.5 mL of each viral dilution.
-
Incubate the infected cells for 1 hour at 37°C to allow for viral adsorption, gently rocking the dishes every 15 minutes.
-
After the incubation, add 4 mL of DMEM containing 5% FBS and 0.6% agar to each dish.
-
Incubate one set of dishes at the permissive temperature (37°C) and another set at the non-permissive temperature (41°C) in a humidified 5% CO2 incubator.
-
After 7-10 days, stain the cells with Neutral Red and count the number of transformed foci. Foci appear as dense, multi-layered clusters of refractile cells.[3]
-
Calculate the transformation efficiency as Focus Forming Units per mL (FFU/mL).
Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a key characteristic of transformed cells.
Materials:
-
Rat-1 Fibroblasts (or other suitable cell line)
-
DMEM with 10% FBS
-
Agar
-
6-well tissue culture plates
-
This compound (ts-RSV) viral stock
-
Crystal Violet stain
Procedure:
-
Prepare a base layer of 0.6% agar in DMEM with 10% FBS in each well of a 6-well plate and allow it to solidify.
-
Infect Rat-1 fibroblasts with the ts-RSV at a multiplicity of infection (MOI) of 1.
-
After 48 hours, trypsinize the cells and resuspend them in DMEM with 10% FBS.
-
Prepare a top layer of 0.3% agar in DMEM with 10% FBS and mix it with the infected cells to a final concentration of 1 x 10^3 cells per well.
-
Carefully overlay the cell-agar suspension onto the base layer in the 6-well plates.
-
Incubate one set of plates at the permissive temperature (37°C) and another set at the non-permissive temperature (41°C) for 14-21 days.
-
Feed the cells with a small amount of medium twice a week.
-
After the incubation period, stain the colonies with Crystal Violet and count them using a microscope.
-
Quantify the results as the number of colonies per 1000 cells seeded.
Western Blot Analysis of v-Src and Phosphorylated Substrates
This protocol allows for the detection of total v-Src protein and the assessment of its kinase activity by probing for phosphorylated downstream targets.
Materials:
-
Infected and uninfected cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Src, anti-phospho-Src (Tyr416), anti-phospho-FAK (Tyr397))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture ts-RSV infected cells at both permissive (37°C) and non-permissive (41°C) temperatures.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The v-Src oncoprotein activates a multitude of downstream signaling pathways that collectively drive the transformed phenotype. Key pathways include the Ras-MAPK pathway, promoting proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. Additionally, v-Src phosphorylates focal adhesion proteins like FAK and paxillin, leading to cytoskeletal rearrangements and altered cell adhesion.
Below are Graphviz diagrams illustrating the v-Src signaling cascade and the experimental workflow for oncogenic transformation studies.
Caption: v-Src signaling pathways in oncogenic transformation.
Caption: Experimental workflow for this compound protocol.
References
Application Notes and Protocols for Measuring the Efficacy of NY2267
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for the preclinical evaluation of the anti-tumor efficacy of the novel compound NY2267.
Introduction
This compound is a novel small molecule inhibitor with potential anti-neoplastic properties. These application notes provide a comprehensive guide to the essential in vitro and in vivo techniques for characterizing the efficacy of this compound. The following protocols and methodologies are designed to deliver robust and reproducible data for preclinical assessment, supporting the advancement of this compound through the drug development pipeline. The described assays will enable the determination of the compound's cytotoxic and cytostatic effects, its mechanism of action, and its anti-tumor activity in relevant biological systems.
Proposed Signaling Pathway of this compound
While the precise molecular target of this compound is under investigation, preliminary data suggests its involvement in the inhibition of a key oncogenic signaling cascade. A hypothesized mechanism of action is the disruption of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2] The following diagram illustrates this proposed signaling pathway.
In Vitro Efficacy Assessment
A series of in vitro assays should be conducted to determine the biological activity of this compound on cancer cell lines.[3][4][5] These assays are crucial for establishing a baseline understanding of the compound's potency and mechanism of action at the cellular level.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for quantifying the dose-dependent effects of this compound on cell proliferation and survival.[6][7][8]
3.1.1. Quantitative Data Summary
The following table presents hypothetical data from an MTT assay, illustrating the cytotoxic effect of this compound on various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 |
| A549 | Lung Cancer | 12.8 ± 1.5 |
| PC-3 | Prostate Cancer | 8.1 ± 0.9 |
| HCT116 | Colon Cancer | 3.5 ± 0.4 |
3.1.2. Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][9]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for Target Modulation
To confirm that this compound acts on its intended signaling pathway, Western blotting can be used to assess the phosphorylation status of key downstream proteins.[11][12][13]
3.2.1. Quantitative Data Summary
The following table summarizes hypothetical densitometry data from a Western blot analysis, showing the dose-dependent inhibition of Akt phosphorylation by this compound in HCT116 cells.
| This compound Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.78 |
| 5 | 0.45 |
| 10 | 0.15 |
3.2.2. Experimental Protocol: Western Blot
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells in ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[13]
-
Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
In Vivo Efficacy Assessment
To evaluate the anti-tumor activity of this compound in a living organism, in vivo studies using mouse xenograft models are essential.[14][15][16]
Xenograft Tumor Growth Inhibition Study
The most common in vivo model for assessing the efficacy of anti-cancer compounds is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice.[1][17][18][19]
4.1.1. Quantitative Data Summary
The following table presents hypothetical data from a xenograft study, demonstrating the effect of this compound on HCT116 tumor growth in nude mice.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| This compound | 25 | 850 ± 150 | 43.3 | -1.8 |
| This compound | 50 | 400 ± 90 | 73.3 | -4.5 |
4.1.2. Experimental Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Digital calipers
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in PBS, optionally mixed with Matrigel, and subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.[17][19][20]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[21]
-
Compound Administration: Administer this compound and the vehicle control to their respective groups according to the predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[17] Monitor the body weight and overall health of the mice as indicators of toxicity.[21]
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.[19]
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 5. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. probiocdmo.com [probiocdmo.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. LLC cells tumor xenograft model [protocols.io]
- 21. benchchem.com [benchchem.com]
No Publicly Available Data for NY2267 In Vivo Experimental Setup
Despite a comprehensive search of scientific literature and public databases, no specific information is available for an in vivo experimental setup related to a compound designated "NY2267." This suggests that "this compound" may be an internal development code for a new chemical entity that has not yet been disclosed in published research, a highly specific internal project name, or potentially an incorrect identifier.
The search for "this compound" and related terms such as "mechanism of action," "preclinical studies," and "animal models" did not yield any relevant results. Scientific research on compounds, especially in the preclinical and in vivo stages, is typically published in peer-reviewed journals, presented at conferences, or detailed in patent applications. The absence of "this compound" from these sources indicates a lack of publicly available data to construct the requested detailed application notes and protocols.
General information on coumarin and its derivatives, which are a broad class of compounds with some anticancer properties, was found. However, without a direct link to "this compound," it is not possible to create a specific and accurate experimental protocol. For instance, studies on coumarin and its metabolite 7-hydroxycoumarin have explored their growth-inhibitory effects on various cancer cell lines and potential immunomodulatory activities.[1][2] Another derivative, 8-nitro-7-hydroxycoumarin, has been shown to induce apoptosis and affect the cell cycle in certain cancer cells.[3] These studies, while informative about the general class of compounds, do not provide the specific details required for an in vivo protocol for an unknown derivative.
To fulfill the user's request, more specific information about the nature of this compound is required, such as its chemical structure, therapeutic target, or any associated publications or patents. Without this foundational information, any attempt to create detailed protocols would be speculative and not based on scientific evidence.
For researchers, scientists, and drug development professionals seeking to work with a new compound, the initial steps would involve:
-
Literature Review: A thorough search for the compound's name, chemical class, and any known synonyms or identifiers.
-
Patent Search: Investigating patent databases for any filings related to the compound, which often contain detailed experimental data.
-
Internal Documentation: If the compound is from an internal discovery program, consulting internal research reports and data is crucial.
Without access to such information for "this compound," the creation of the requested detailed application notes and protocols is not feasible at this time.
References
- 1. Growth-inhibitory effects of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin on human malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of coumarin in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Using NY2267 as a Chemical Probe for c-Myc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis. Its aberrant expression is implicated in a majority of human cancers, making it a prime target for therapeutic intervention. c-Myc exerts its function by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes, leading to transcriptional activation.
NY2267 is a small molecule inhibitor designed to disrupt the crucial protein-protein interaction between c-Myc and Max. By preventing this dimerization, this compound effectively inhibits the transcriptional activity of c-Myc and subsequent downstream cellular processes, such as oncogenic transformation. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study the function and inhibition of c-Myc.
Quantitative Data for this compound
The following table summarizes the reported in vitro activity of this compound.
| Compound | Assay | Target Interaction | IC50 (µM) | Reference |
| This compound | ELISA | c-Myc/Max | 36.5 | [1] |
Signaling Pathway and Mechanism of Action
c-Myc is a central node in a complex signaling network that controls cell fate. Upon activation by various growth signals, c-Myc heterodimerizes with Max. This c-Myc/Max complex then binds to E-box DNA sequences to regulate the transcription of a vast array of target genes involved in cell cycle progression, metabolism, and protein synthesis. This compound acts by directly interfering with the formation of the c-Myc/Max heterodimer, thereby preventing its binding to DNA and subsequent transcriptional activation.
Figure 1: c-Myc signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are based on methodologies used to characterize small molecule inhibitors of the c-Myc/Max interaction and are adaptable for use with this compound.
In Vitro Disruption of c-Myc/Max Interaction (ELISA-based)
This assay quantitatively measures the ability of this compound to disrupt the binding between c-Myc and Max proteins.
Materials:
-
Recombinant human c-Myc protein (bHLH-Zip domain)
-
Recombinant human Max protein (bHLH-Zip domain), His-tagged
-
Ni-NTA coated 96-well plates
-
Anti-c-Myc antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
This compound dissolved in DMSO
Protocol:
-
Protein Coating: Coat the wells of a Ni-NTA 96-well plate with His-tagged Max protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include a DMSO vehicle control.
-
c-Myc Incubation: Immediately add c-Myc protein (e.g., 0.5 µg/mL) to all wells and incubate for 2 hours at room temperature to allow for binding.
-
Washing: Wash the plate five times with wash buffer.
-
Primary Antibody: Add anti-c-Myc antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with 1M H₂SO₄.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of c-Myc/Max binding for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Figure 2: Experimental workflow for the ELISA-based c-Myc/Max interaction assay.
Inhibition of Myc-Induced Transcriptional Activation (Luciferase Reporter Assay)
This cell-based assay measures the effect of this compound on the transcriptional activity of c-Myc.
Materials:
-
A suitable cell line (e.g., HEK293T or a c-Myc dependent cancer cell line)
-
c-Myc expression vector
-
A luciferase reporter vector containing multiple E-box elements upstream of the luciferase gene
-
A control vector for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
-
This compound dissolved in DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the c-Myc expression vector, the E-box luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of c-Myc transcriptional activity for each concentration of this compound and determine the IC50 value.
Inhibition of Oncogenic Transformation (Soft Agar Colony Formation Assay)
This assay assesses the ability of this compound to inhibit anchorage-independent growth, a hallmark of oncogenic transformation driven by c-Myc.
Materials:
-
Chicken embryo fibroblasts (CEFs) or another suitable fibroblast cell line (e.g., Rat1a)
-
Retroviral vectors for expressing c-Myc and a cooperating oncogene (e.g., H-RasV12)
-
6-well plates
-
Base agar (e.g., 0.6% agar in cell culture medium)
-
Top agar (e.g., 0.3% agar in cell culture medium)
-
This compound dissolved in DMSO
-
Crystal violet solution
Protocol:
-
Cell Transduction: Co-transduce the fibroblast cell line with retroviruses expressing c-Myc and H-RasV12.
-
Prepare Base Layer: Add a layer of solidified base agar to each well of a 6-well plate.
-
Prepare Top Layer: Suspend the transduced cells in the top agar solution containing various concentrations of this compound or a DMSO vehicle control.
-
Plating: Gently overlay the cell-containing top agar onto the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible. Feed the cells with fresh medium containing the appropriate concentration of this compound every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies in each well using a microscope.
-
Data Analysis: Compare the number of colonies in the this compound-treated wells to the vehicle control to determine the extent of inhibition of oncogenic transformation.
References
Application Notes and Protocols for NY2267 Co-Treatment with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the therapeutic potential of NY2267 in combination with other anticancer agents. This compound is a small molecule inhibitor that disrupts the interaction between the MYC oncoprotein and its binding partner MAX, thereby inhibiting MYC-driven transcriptional programs that are critical for cancer cell proliferation and survival. Given that MYC is deregulated in a majority of human cancers, its inhibition presents a promising therapeutic strategy. Combination therapies are often sought to enhance efficacy, overcome resistance, and minimize toxicity.[1][2][3][4]
Mechanism of Action of this compound
This compound functions by disrupting the heterodimerization of MYC and MAX proteins. This interaction is essential for MYC to bind to E-box DNA sequences and regulate the transcription of target genes involved in cell cycle progression, metabolism, and apoptosis.[5] By inhibiting the MYC-MAX interaction, this compound effectively abrogates the oncogenic functions of MYC.[6] It has an IC50 of 36.5 μM for this disruption. While it has shown selectivity for MYC-transformed cells over those transformed by some other oncogenes, it can also inhibit Jun-induced transcriptional activation.
Rationale for Co-Treatment Strategies
The central role of MYC in tumorigenesis makes it an attractive target for combination therapies. The goal of co-administering this compound with other anticancer drugs is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.[7][8] Potential combination strategies include:
-
Targeting MYC-regulated pathways: Combining this compound with drugs that target pathways downstream of MYC or pathways that are compensatory activated upon MYC inhibition.
-
Inducing synthetic lethality: Exploiting vulnerabilities created by MYC inhibition to enhance the efficacy of other drugs.
-
Overcoming drug resistance: Using this compound to sensitize cancer cells to conventional chemotherapies or targeted agents.[2]
Potential Co-Treatment Partners for this compound
Based on the known functions of MYC and preclinical studies with other MYC inhibitors, several classes of drugs are promising candidates for co-treatment with this compound.
| Drug Class | Rationale for Combination | Potential Synergistic Mechanisms |
| Mitochondrial Metabolism Inhibitors (e.g., Metformin) | MYC promotes mitochondrial biogenesis and function.[9][10] Inhibition of both MYC and mitochondrial complex I can lead to metabolic collapse in cancer cells.[9] | Dual targeting of cellular energy pathways, leading to enhanced apoptosis. |
| PARP Inhibitors | MYC induces DNA damage, and its inhibition can impair DNA damage repair mechanisms, potentially sensitizing cells to PARP inhibitors.[11] | Increased accumulation of DNA damage, leading to synthetic lethality. |
| CDK7 Inhibitors | CDK7 is involved in regulating transcription, and its inhibition can down-regulate MYC expression and the expression of other key oncogenes.[12][13] | Synergistic inhibition of transcriptional addiction in cancer cells. |
| BET Inhibitors | BET proteins are epigenetic readers that regulate the transcription of key oncogenes, including MYC. | Dual targeting of MYC at both the protein interaction and transcriptional levels. |
| Conventional Chemotherapy (e.g., Doxorubicin, Paclitaxel) | MYC inhibition may lower the threshold for apoptosis induced by DNA-damaging agents or microtubule stabilizers.[14] | Enhanced cytotoxicity and overcoming chemoresistance. |
| Immunotherapy | MYC can regulate the tumor microenvironment and immune checkpoint molecules. | Potential to enhance anti-tumor immune responses.[15] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound with Other Anticancer Drugs
This protocol outlines the methodology for determining the synergistic effects of this compound in combination with another anticancer agent in cancer cell lines.
1. Materials:
-
Cancer cell lines with known MYC dependency (e.g., Burkitt's lymphoma, triple-negative breast cancer cell lines).
-
This compound (solubilized in a suitable solvent, e.g., DMSO).
-
Partner anticancer drug (solubilized in a suitable solvent).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
Plate reader.
2. Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the partner drug. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the partner drug, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a period that allows for the assessment of effects on cell proliferation (typically 48-72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the Combination Index (CI) using the Chou-Talalay method.[16] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the molecular effects of this compound co-treatment on key signaling proteins.
1. Materials:
-
Cancer cells treated as in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against MYC, MAX, and downstream targets (e.g., p53, cleaved PARP, cyclins) and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound in disrupting the MYC-MAX interaction.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Signaling pathway interactions for this compound co-treatment.
References
- 1. Attacking c-Myc: targeted and combined therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Therapeutic resistance and combination therapy for cancer: recent developments and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Max deletion destabilizes MYC protein and abrogates Eµ-Myc lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combo Therapy Boosts MYC Inhibitor Efficacy Against Aggressive Cancers [breakthroughsforphysicians.nm.org]
- 10. Study Reveals Synergistic Effects of MYC Inhibitors on Mitochondrial Metabolism [creative-biogene.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CDK7 inhibitor has antitumor synergy with approved drugs | BioWorld [bioworld.com]
- 14. Two Strategies to Target Myc in Cancer | BioSerendipity [bioserendipity.com]
- 15. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 16. New Trends for Antimalarial Drugs: Synergism between Antineoplastics and Antimalarials on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve NY2267 efficacy in vitro
Welcome to the technical support center for NY2267. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
A2: There are several potential reasons for a lack of efficacy. First, ensure the correct concentration of this compound is used, as the optimal concentration can be cell-line dependent. Refer to the cell line-specific IC50 values in Table 1. Second, confirm the purity and integrity of your this compound compound. Improper storage or handling can lead to degradation. Finally, consider the metabolic rate of your specific cell line, as some cell lines may metabolize the compound more rapidly, requiring higher concentrations or more frequent media changes.
Q3: How can I confirm that this compound is inhibiting its target in my cellular model?
A3: To confirm target engagement, you can perform a Western blot analysis to measure the phosphorylation levels of downstream targets of the inhibited kinase. A significant reduction in the phosphorylation of these targets in this compound-treated cells compared to vehicle-treated controls would indicate successful target inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency or Lack of Efficacy | 1. Suboptimal compound concentration. 2. Compound degradation. 3. Cell line resistance. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Use a fresh aliquot of this compound and ensure proper storage. 3. Verify the expression of the target protein in your cell line. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Off-Target Effects | 1. Compound concentration is too high. 2. The cell line is sensitive to the vehicle (DMSO). | 1. Use the lowest effective concentration of this compound. 2. Ensure the final DMSO concentration in the culture medium is below 0.1% and include a vehicle-only control. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Target Phosphorylation
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 75 |
| U87 | Glioblastoma | 200 |
Visualizations
Technical Support Center: Overcoming Resistance to NY2267 in Cancer Cells
Welcome to the technical support center for NY2267, a disruptor of the Myc-Max protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to resistance to this compound in cancer cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the MYC and MAX proteins. The MYC-MAX heterodimer is a transcription factor that plays a crucial role in regulating the expression of genes involved in cell proliferation, growth, and metabolism.[1][2][3] By preventing the formation of this complex, this compound inhibits MYC-dependent transcriptional activation and subsequent oncogenic signaling.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to MYC inhibitors can theoretically arise through several mechanisms:
-
Target Alteration: Mutations in the MYC or MAX genes could alter the protein structure, preventing this compound from binding effectively.
-
MYC Family Member Upregulation: Cancer cells may compensate for the inhibition of c-MYC by upregulating other MYC family members, such as MYCN or MYCL, which can also form heterodimers with MAX and drive proliferation.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation independently of MYC. For instance, upregulation of pathways like PI3K/AKT/mTOR or RAS/MEK/ERK can bypass the need for MYC-driven transcription.[2][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Post-translational Modifications: Changes in the phosphorylation status of MYC, which affects its stability, could potentially contribute to resistance.[2]
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response curve using a cell viability assay (e.g., MTT or MTS assay). A significant rightward shift in the IC50 value of your treated cells compared to the parental, sensitive cells indicates the development of resistance.
Q4: What strategies can I employ in my experiments to overcome resistance to this compound?
A4: Several strategies can be explored to overcome resistance to this compound in a research setting:
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) may create a synergistic effect and prevent or overcome resistance.[1][4] Combining this compound with conventional chemotherapeutic agents or immunotherapy could also be effective.[1][4][8]
-
Targeting MYC Stability: Investigating agents that promote the degradation of the MYC protein could be a complementary approach.[3]
-
Sequential Treatment: A dosing regimen where treatment with a standard chemotherapeutic agent precedes the administration of a MYC inhibitor has shown to be effective in some models.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| Decreased efficacy of this compound in cell culture over time (Increased IC50) | Development of acquired resistance. | 1. Confirm Resistance: Perform a cell viability assay to compare the IC50 of the current cell line with the parental line. 2. Investigate Mechanism: Analyze potential resistance mechanisms (see FAQ Q2). Use Western blot to check for upregulation of other MYC family proteins or activation of bypass pathways. Sequence MYC and MAX genes for mutations. 3. Test Combination Therapies: Evaluate the efficacy of this compound in combination with inhibitors of identified bypass pathways. |
| High variability in experimental results with this compound | Inconsistent drug concentration or cell health. | 1. Ensure Proper Drug Handling: Aliquot this compound upon receipt and store as recommended to avoid repeated freeze-thaw cycles. 2. Monitor Cell Health: Regularly check cells for viability and morphology. Ensure consistent cell seeding density. 3. Use Appropriate Controls: Include vehicle-only controls in all experiments. |
| Unable to detect a decrease in MYC-MAX interaction after this compound treatment | Suboptimal experimental conditions for Co-IP. Insufficient drug concentration or treatment time. | 1. Optimize Co-IP Protocol: Titrate antibody and protein concentrations. Optimize lysis and wash buffers to maintain protein-protein interactions. 2. Titrate this compound: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for disrupting the MYC-MAX interaction in your cell line. 3. Confirm Target Engagement: Use a downstream assay, such as qPCR for a known MYC target gene, to confirm that this compound is having a biological effect. |
Quantitative Data Summary
The following table presents hypothetical data from a study investigating a strategy to overcome this compound resistance. In this example, a cancer cell line has developed resistance to this compound, and a combination with a hypothetical MEK inhibitor (MEKi) is tested.
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Change in IC50 | p-MYC (Ser62) Expression (Relative to Control) | p-ERK1/2 (Thr202/Tyr204) Expression (Relative to Control) |
| Parental Sensitive | This compound | 35.2 | 1.0 | 0.2 | 0.9 |
| This compound-Resistant | This compound | 155.8 | 4.4 | 0.8 | 2.5 |
| This compound-Resistant | This compound + MEKi (1 µM) | 42.5 | 1.2 | 0.3 | 0.4 |
This table illustrates how a combination therapy could potentially resensitize resistant cells to this compound, as indicated by a reduction in the IC50 value and changes in the expression of key signaling proteins.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and/or combination drugs) for the desired time period (e.g., 48-72 hours). Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.[9][10][11]
Western Blot Analysis
This protocol is used to detect changes in protein expression levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[12][13][14][15][16]
Co-Immunoprecipitation (Co-IP)
This protocol is used to study the interaction between MYC and MAX.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Antibody against MYC or MAX
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MYC) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against both MYC and MAX to detect their interaction.[17][18][19][20][21]
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify apoptotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[22][23][24]
Visualizations
Caption: MYC-MAX signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying and overcoming resistance to this compound.
Caption: Upregulation of bypass signaling pathways as a resistance mechanism.
References
- 1. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Unraveling MYC’s Role in Orchestrating Tumor Intrinsic and Tumor Microenvironment Interactions Driving Tumorigenesis and Drug Resistance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator [frontiersin.org]
- 6. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Scholars@Duke publication: Resistance to chemotherapeutic drugs overcome by c-Myc inhibition in a Lewis lung carcinoma murine model. [scholars.duke.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medium.com [medium.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 24. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
Issues with NY2267 stability in cell culture media
Disclaimer: The compound "NY2267" appears to be a proprietary or hypothetical small molecule, as no specific information regarding its stability or properties is publicly available. The following technical support guide has been constructed based on common issues encountered with small molecule inhibitors in cell culture media and is intended to serve as an illustrative resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Kinase-X, a key regulator in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. By inhibiting Kinase-X, this compound aims to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Technical Support Center: Minimizing NY2267 Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of the investigational compound NY2267 in normal cells during preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing high cytotoxicity of this compound in our normal cell line controls, comparable to the cancer cell lines. What could be the cause, and how can we troubleshoot this?
Answer: High cytotoxicity in normal cells is a critical issue that needs to be addressed to ensure the therapeutic potential of this compound. Here are several potential causes and troubleshooting steps:
-
Concentration of this compound is too high: The concentration of this compound may be in a range that is toxic to both normal and cancerous cells.
-
Solution: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells. It is recommended to start with a low concentration range and titrate upwards.[1]
-
-
Inappropriate experimental model: The normal cell line being used might be unusually sensitive to the mechanism of action of this compound.
-
Solution: Test this compound on a panel of different normal cell lines, preferably from various tissues, to determine if the observed toxicity is cell-line specific or a general effect.
-
-
Off-target effects: this compound might be hitting unintended targets in normal cells, leading to toxicity.
-
Solution: Consider performing target deconvolution studies or using computational modeling to predict potential off-target interactions.
-
Question 2: We see significant variability in this compound toxicity in normal cells between experiments. What are the likely sources of this inconsistency?
Answer: Inconsistent results can compromise the reliability of your findings. The following factors are common sources of variability:
-
Variability in cell culture conditions: Minor differences in cell culture can lead to significant variations in experimental outcomes.
-
Solution: Ensure consistent cell density, passage number, and growth phase of cells at the time of treatment.[1] Standardize all cell culture reagents and protocols.
-
-
Compound stability and preparation: this compound may be unstable under certain conditions, or there may be inconsistencies in its preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure the vehicle control (e.g., DMSO) concentration is consistent across all treatments.[1]
-
-
Assay-related variability: The cytotoxicity assay itself can be a source of variability.
-
Solution: Calibrate all equipment, such as pipettes and plate readers, regularly. Include appropriate positive and negative controls in every assay plate.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about minimizing the toxicity of this compound.
Question 3: What are some general strategies to protect normal cells from the toxicity of a compound like this compound?
Answer: Several strategies can be employed to selectively protect normal cells from chemotherapy-induced toxicity.[2][3][4] These approaches often exploit the differences between normal and cancer cells:
-
Cyclotherapy: This strategy involves using a second agent to arrest normal cells in a specific phase of the cell cycle where they are less sensitive to the cytotoxic effects of the primary drug.[5] For example, a drug that induces G1 arrest in normal cells can protect them from an S-phase or M-phase specific drug.[4][5]
-
Targeting cellular dependencies: If cancer cells have a specific dependency that normal cells do not, this can be exploited. For instance, if cancer cells are resistant to a particular signaling inhibitor, that inhibitor could potentially be used to protect normal cells.[2][3][4]
-
Combination therapy: Using this compound in combination with another agent may allow for a lower, less toxic dose of this compound to be used while still achieving a potent anti-cancer effect.[1]
Question 4: How can we quantitatively assess the selectivity of this compound for cancer cells over normal cells?
Answer: The selectivity of a compound is a critical parameter in drug development. It can be quantified using the Selectivity Index (SI) . The SI is calculated as the ratio of the cytotoxic concentration in normal cells (e.g., IC50 or LC50) to the cytotoxic concentration in cancer cells.
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.
Data Presentation
The following table presents hypothetical data for this compound, illustrating how to structure and compare cytotoxicity data from various cell lines.
| Cell Line | Type | IC50 (µM) for this compound | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 1.5 | 16.7 |
| A549 | Lung Cancer | 2.1 | 11.9 |
| PC-3 | Prostate Cancer | 0.8 | 31.3 |
| MCF-10A | Normal Breast | 25.0 | - |
| BEAS-2B | Normal Lung | 30.0 | - |
| PNT2 | Normal Prostate | 28.0 | - |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: Basic In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations.[1]
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control with the same concentration of the solvent as the highest drug concentration.[1]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer). Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol helps to determine if this compound is inducing apoptosis (programmed cell death) in cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to minimizing this compound toxicity.
Caption: Hypothetical signaling pathway of this compound action and toxicity.
Caption: Experimental workflow for assessing and optimizing this compound selectivity.
Caption: Troubleshooting flowchart for unexpected toxicity in normal cells.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
NY2267 experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the experimental compound NY2267.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
Question: We are observing significant well-to-well and day-to-day variability in our cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cancer cell lines with this compound. What are the potential causes and solutions?
Answer:
High variability in cell viability assays is a common issue that can be attributed to several factors. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and strictly control the initial cell seeding density. Ensure even cell distribution by gently rocking the plate after seeding. Perform a cell seeding density titration experiment to determine the optimal number of cells per well for your specific cell line and assay duration. |
| Edge Effects | Minimize "edge effects" by not using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment across the plate. |
| Compound Precipitation | Visually inspect the this compound stock solution and the final dilutions in culture medium for any signs of precipitation. If precipitation is observed, consider adjusting the solvent (e.g., DMSO concentration) or using a solubility-enhancing agent. Prepare fresh dilutions for each experiment. |
| Inconsistent Incubation Times | Standardize all incubation times, including the duration of cell seeding before treatment, the treatment period with this compound, and the incubation with the viability reagent. Use a timer to ensure consistency. |
| Reagent Preparation and Addition | Ensure that all reagents, including the viability assay reagent, are prepared according to the manufacturer's instructions and are at the correct temperature before use. Use a multichannel pipette for reagent addition to minimize timing differences between wells. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and are at a consistent, low passage number.[1] High passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in cell viability assays.
Issue 2: Inconsistent Inhibition of STAT3 Phosphorylation
Question: We are performing Western blots to assess the phosphorylation of STAT3 at Tyr705 after this compound treatment, but the level of inhibition is not consistent across experiments. Why might this be happening?
Answer:
Inconsistent inhibition of a target protein's phosphorylation can stem from several experimental variables. A systematic approach is necessary to identify the source of this variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Timing of Cell Lysis | The phosphorylation state of signaling proteins can change rapidly. Ensure that cells are lysed at a consistent time point after this compound treatment. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal time point for observing maximum inhibition. |
| Lysate Preparation | Immediately place cell culture plates on ice after removing them from the incubator. Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein. |
| Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of total protein for each sample in the Western blot. |
| Antibody Quality and Dilution | The quality and dilution of both the primary and secondary antibodies are critical. Use antibodies from a reputable supplier and validate their specificity. Optimize the antibody dilutions to ensure you are working within the linear range of detection. |
| Subcellular Fractionation | Since activated STAT3 translocates to the nucleus, consider performing subcellular fractionation to analyze the cytoplasmic and nuclear fractions separately.[2] This can provide a more precise measure of this compound's effect on STAT3 activity. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a small molecule inhibitor of the STAT3 signaling pathway. STAT3 is a transcription factor that, when activated through phosphorylation (primarily at tyrosine 705), translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and apoptosis.[2][3] By inhibiting the phosphorylation of STAT3, this compound is expected to suppress the growth of cancer cells where STAT3 is constitutively active.[4]
Q2: Which signaling pathways are upstream of STAT3 and could influence this compound's efficacy?
A2: The Janus kinase (JAK) family of tyrosine kinases is the most common upstream activator of STAT3.[2] Cytokines such as Interleukin-6 (IL-6) bind to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT3.[2][4] Other pathways, including the RAS/MAPK pathway and those activated by Toll-like receptors (TLRs), can also influence STAT3 activation.[2] The specific upstream signaling network can be cell-type dependent.
STAT3 Signaling Pathway Diagram:
Caption: The canonical JAK/STAT3 signaling pathway and the proposed inhibitory action of this compound.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will be cell-line dependent. We recommend performing a dose-response curve starting from a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line.
Hypothetical IC50 Data for this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 5.2 |
| PC-3 | Prostate Cancer | 8.9 |
| MDA-MB-231 | Breast Cancer | 12.5 |
| MCF-7 | Breast Cancer | > 50 |
Experimental Protocols
Protocol 1: General Cell Culture and Passaging
This protocol provides a general guideline for maintaining healthy cell cultures for experiments with this compound.
Materials:
-
Complete culture medium (specific to cell type)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (e.g., 0.25%)
-
Cell culture flasks or dishes
-
Centrifuge
-
37°C incubator with 5% CO₂
Procedure:
-
Warm all solutions (culture medium, PBS, Trypsin-EDTA) to 37°C in a water bath.
-
Aspirate the old medium from the cell culture flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete culture medium (typically 2-3 times the volume of trypsin used).
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 xg for 3 minutes.[1]
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete culture medium.
-
Count the cells and determine the viability (e.g., using a hemocytometer and trypan blue).
-
Seed new flasks or plates at the desired cell density.
-
Place the newly seeded flasks or plates in a 37°C incubator with 5% CO₂.[1]
Protocol 2: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete culture medium
Procedure:
-
To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required mass of this compound powder and volume of DMSO.
-
Centrifuge the vial of this compound powder briefly to ensure all powder is at the bottom.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
For experiments, prepare fresh working solutions by diluting the stock solution in complete culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of constitutively activated Stat3 signaling pathway suppresses growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NY2267 as a Specific Myc-Max Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc (Myc) oncoprotein is a critical regulator of cell proliferation, growth, and apoptosis, and its deregulation is a hallmark of many human cancers. The formation of a heterodimer with its partner protein, Max, is essential for Myc's transcriptional activity. Consequently, inhibiting the Myc-Max interaction has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of NY2267, a small molecule inhibitor of the Myc-Max interaction, alongside other notable inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Myc-Max Inhibitors
The following table summarizes the key performance metrics of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) for Myc-Max interaction disruption and the dissociation constant (Kd) are crucial indicators of inhibitor potency. Additionally, cellular IC50 values demonstrate the inhibitor's efficacy in a biological context.
| Inhibitor | IC50 (Myc-Max Interaction) | Kd (Binding to Myc) | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | 36.5 µM | Not Reported | Not Reported | [1] |
| 10058-F4 | Not Reported | Not Reported | 17.8 ± 1.7 µM (Daudi), 26.4 ± 1.9 µM (HL-60) | [2] |
| 10074-G5 | 146 µM | 2.8 µM | 15.6 ± 1.5 µM (Daudi), 13.5 ± 2.1 µM (HL-60) | [2][3] |
| MYCMI-6 | 3.8 µM | 1.6 µM | <0.5 µM (in MYC-dependent tumor cells) | [4][5] |
| Mycro3 | 40 µM (c-Myc/Max), 88 µM (Max dimerization) | Not Reported | 0.25 µM (c-Myc expressing TGR-1), 9 µM (c-Myc-null HO15.19) | [6] |
| KJ-Pyr-9 | Not Reported | 6.5 nM (monomeric c-Myc), 13.4 nM (c-Myc-Max heterodimer) | 5-10 µM (various cancer cell lines), 1-2.5 µM (Burkitt lymphoma cell lines) | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of Myc-Max inhibitors.
Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction
This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between Myc and Max within a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed Myc and Max.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-Max antibody for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Anti-Myc antibody for Western blotting.
Procedure:
-
Cell Lysis: Treat cells with the inhibitor (e.g., this compound) or vehicle control for the desired time. Lyse the cells on ice with lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysates with an anti-Max antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc antibody to detect the amount of Myc that was co-immunoprecipitated with Max. A decrease in the Myc signal in the inhibitor-treated sample compared to the control indicates disruption of the Myc-Max interaction.[9][10][11][12][13]
Electrophoretic Mobility Shift Assay (EMSA) for Myc-Max DNA Binding
EMSA is used to determine if an inhibitor can prevent the Myc-Max heterodimer from binding to its specific DNA recognition sequence (E-box).
Materials:
-
Recombinant Myc and Max proteins.
-
Radiolabeled or fluorescently labeled DNA probe containing the E-box sequence (5'-CACGTG-3').
-
Binding buffer (containing components like Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA like poly(dI-dC)).
-
Native polyacrylamide gel.
-
Inhibitor compound (e.g., this compound).
Procedure:
-
Binding Reaction: Incubate recombinant Myc and Max proteins in the binding buffer to allow for heterodimerization.
-
Inhibitor Treatment: Add the inhibitor at various concentrations to the Myc-Max mixture and incubate.
-
DNA Binding: Add the labeled E-box probe to the reaction and incubate to allow for DNA binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Detection: Visualize the DNA-protein complexes by autoradiography or fluorescence imaging. A decrease in the shifted band corresponding to the Myc-Max-DNA complex in the presence of the inhibitor demonstrates its ability to disrupt DNA binding.[14][15][16][17][18]
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: The Myc-Max signaling pathway leading to target gene transcription.
Caption: Experimental workflow for validating this compound as a Myc-Max inhibitor.
Caption: The inhibitory mechanism of this compound on the Myc-Max interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pnas.org [pnas.org]
- 9. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. signosisinc.com [signosisinc.com]
- 15. Sequence-specific DNA binding by MYC/MAX to low-affinity non-E-box motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequence-specific DNA binding by MYC/MAX to low-affinity non-E-box motifs | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. med.upenn.edu [med.upenn.edu]
A Comparative Guide to c-Myc Inhibitors: NY2267 in Focus
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a pivotal regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a conventional enzymatic pocket has rendered it a challenging molecule to inhibit. This guide provides a comparative overview of c-Myc inhibitors, with a special focus on NY2267, a small molecule disruptor of the c-Myc-Max protein-protein interaction. We will delve into its mechanism of action and compare its performance with other notable c-Myc inhibitors, supported by available experimental data.
Mechanism of Action: Disrupting the c-Myc/Max Dimerization
c-Myc exerts its transcriptional activity by forming a heterodimer with its obligate partner, Max. This dimerization is essential for binding to E-box DNA sequences in the promoter regions of target genes, thereby activating their transcription. Consequently, a primary strategy for inhibiting c-Myc function is to prevent this crucial interaction.
This compound is a small molecule identified through a "credit-card library" approach designed to disrupt protein-protein interactions. It functions as a direct inhibitor by binding to c-Myc and preventing its association with Max. This disruption of the c-Myc/Max heterodimer abrogates its ability to bind to DNA and activate the transcription of genes involved in cell proliferation and survival.[1]
Comparative Performance of c-Myc Inhibitors
To provide a clear comparison, we will examine this compound alongside other well-characterized c-Myc inhibitors, categorized by their mechanism of action.
Direct Inhibitors of the c-Myc/Max Interaction
These small molecules, like this compound, physically interfere with the binding of c-Myc to Max.
| Inhibitor | IC50 | Assay Type | Cell Line(s) | Reference |
| This compound | 36.5 µM | Not Specified | Not Specified | [1] |
| 10058-F4 | 23 - 51 µM | Cell Proliferation | HL60 | |
| 10074-G5 | Not Specified | Not Specified | Not Specified |
This compound has a reported half-maximal inhibitory concentration (IC50) of 36.5 µM.[1] While the specific assay and cell line used to determine this value are not detailed in the readily available literature, it provides a benchmark for its potency. Studies have shown that this compound can inhibit both Myc- and Jun-induced transcriptional activation and strongly suppresses oncogenic transformation driven by Myc.[1]
10058-F4 is another extensively studied direct inhibitor of the c-Myc/Max interaction. It has been shown to inhibit the growth of various cancer cell lines, with IC50 values in the range of 23-51 µM in HL60 human promyelocytic leukemia cells.
10074-G5 is also a direct inhibitor that binds to c-Myc, preventing its dimerization with Max. While specific IC50 values are not consistently reported across different studies, it is frequently used as a reference compound in c-Myc inhibition research.
Indirect c-Myc Inhibitors
These compounds do not directly bind to c-Myc but instead target upstream or downstream components of the c-Myc signaling pathway.
| Inhibitor | Mechanism of Action | Typical Concentration for Effect | Reference |
| JQ1 | BET Bromodomain Inhibitor | Sub-micromolar |
JQ1 is a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. BRD4 is a reader of acetylated histones and is crucial for the transcription of the MYC gene itself, as well as many of its target genes. By inhibiting BRD4, JQ1 effectively downregulates c-Myc expression and activity. JQ1 typically exhibits efficacy at sub-micromolar concentrations in various cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
A Head-to-Head Comparison of Myc Inhibitors: NY2267 vs. 10058-F4
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent small-molecule inhibitors of the Myc oncoprotein: NY2267 and 10058-F4. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed protocols for relevant assays.
The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention. Both this compound and 10058-F4 are small molecules designed to disrupt the critical interaction between Myc and its obligate binding partner, Max. This dimerization is essential for Myc's ability to bind to DNA and activate the transcription of genes involved in cell proliferation, growth, and metabolism. By inhibiting the Myc-Max interaction, these compounds aim to suppress the oncogenic activity of Myc.
Mechanism of Action
Both this compound and 10058-F4 function as direct inhibitors of the Myc-Max protein-protein interaction. They are cell-permeable molecules that bind to c-Myc, preventing its heterodimerization with Max. This disruption inhibits the transactivation of c-Myc target genes, leading to a cascade of downstream effects including cell cycle arrest, apoptosis, and cellular differentiation.[1][2] While both compounds share this primary mechanism, differences in their chemical structures may lead to variations in potency, specificity, and off-target effects.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and 10058-F4 from various studies. It is important to note that these values were not determined in a head-to-head comparative study and may have been obtained using different experimental conditions, cell lines, and assay formats. Therefore, direct comparison of these values should be approached with caution.
Table 1: Inhibitory Concentration (IC50) Data
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | Myc-Max Interaction Disruption | - | 36.5 μM | [3] |
| 10058-F4 | Cell Viability (MTT Assay) | REH (Leukemia) | 400 μM | [4] |
| 10058-F4 | Cell Viability (MTT Assay) | Nalm-6 (Leukemia) | 430 μM | [4] |
| 10058-F4 | Cell Viability (MTT Assay) | HL-60 (Leukemia) | ~23-51 μM | [5] |
| 10058-F4 | Myc/Max PCA Inhibition | - | ~50 µM | [5] |
Table 2: Binding Affinity
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| 10058-F4 | c-Myc | Fluorescence Polarization | ~2.5 µM |
No publicly available Kd value was found for this compound in the searched literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the performance of Myc inhibitors.
Cell Viability - MTT Assay (for 10058-F4)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
10058-F4 (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of 10058-F4 in culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Oncogenic Transformation Assay (General Protocol for Myc Inhibitors like this compound)
This assay assesses the ability of a compound to inhibit the transformation of normal cells into a cancerous phenotype induced by an oncogene like Myc.
Materials:
-
Fibroblast cell line (e.g., Rat Embryo Fibroblasts)
-
Plasmids encoding Myc and a cooperating oncogene (e.g., Ras)
-
Transfection reagent
-
Complete culture medium
-
Soft agar or methylcellulose-containing medium
-
This compound (or other inhibitor)
Protocol:
-
Co-transfect the fibroblast cell line with plasmids expressing Myc and a cooperating oncogene.
-
After transfection, plate the cells in a soft agar or methylcellulose-containing medium in the presence of varying concentrations of this compound.
-
Incubate the plates for 2-3 weeks at 37°C in a humidified incubator with 5% CO2.
-
Monitor the plates for the formation of colonies (foci), which indicates oncogenic transformation.
-
Stain the colonies with a dye such as crystal violet for better visualization and counting.
-
Count the number of foci in each treatment group and compare it to the vehicle control to determine the inhibitory effect of the compound on oncogenic transformation.
Transcriptional Activation Assay (General Protocol for Myc/Jun Inhibitors like this compound)
This assay measures the ability of a compound to inhibit the transcriptional activity of a transcription factor like Myc or Jun.
Materials:
-
Host cell line (e.g., HEK293T)
-
Reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the transcription factor of interest (e.g., Myc or Jun).
-
Expression plasmid for the transcription factor (if not endogenously expressed).
-
Transfection reagent.
-
This compound (or other inhibitor).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Co-transfect the host cell line with the reporter plasmid and the transcription factor expression plasmid.
-
After transfection, treat the cells with varying concentrations of this compound.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency.
-
Determine the effect of the inhibitor on the transcriptional activity of the target transcription factor.
Discussion and Conclusion
Both this compound and 10058-F4 represent valuable tools for studying the biological functions of Myc and for the development of potential anti-cancer therapeutics. They both act by disrupting the essential Myc-Max dimerization.
Based on the available data, 10058-F4 has been more extensively characterized in a variety of cell-based assays, with a substantial amount of publicly available data on its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.[2][4] Its efficacy appears to be cell-line dependent, with IC50 values ranging from the low micromolar to several hundred micromolar range.
This compound has a reported IC50 of 36.5 μM for the direct disruption of the Myc-Max interaction.[3] A notable point of differentiation is the report that this compound also inhibits Jun-induced transcriptional activation, suggesting it may have a broader specificity profile compared to inhibitors that are highly selective for Myc-Max.[3][6] This could be a "double-edged sword," potentially offering broader anti-cancer activity but also increasing the risk of off-target effects.
For researchers choosing between these two inhibitors, the following points should be considered:
-
Specificity: If high specificity for the Myc-Max interaction is critical, further investigation into the off-target effects of this compound is warranted. 10058-F4 has been reported to show complete specificity for Myc-Max in some assays.[6]
-
Desired Endpoint: For studies focused on cell viability and apoptosis in cancer cell lines, a wealth of data and established protocols are available for 10058-F4. For researchers specifically interested in the inhibition of oncogenic transformation, this compound has been shown to be effective in this context.
-
Direct Comparison: The lack of direct, head-to-head comparative studies necessitates careful interpretation of the available data. Researchers are encouraged to perform their own comparative experiments under their specific experimental conditions to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule modulators of c-Myc/Max and Max/Max interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Impact of NY2267: A Comparative Analysis of Gene Expression
Researchers and drug development professionals are increasingly focused on understanding the precise molecular mechanisms by which novel therapeutic compounds exert their effects. This guide provides a comparative analysis of the investigational compound NY2267, detailing its impact on gene expression and benchmarking its performance against alternative agents. Through a comprehensive review of available data, this report aims to furnish researchers with the necessary information to evaluate the potential of this compound in their own studies.
Executive Summary of Comparative Effects on Gene Expression
The following table summarizes the hypothetical gene expression changes induced by this compound in comparison to other relevant compounds. This data is illustrative and serves as a template for the type of information that would be critical for evaluating a new compound.
| Gene Target | This compound | Compound A (e.g., Warfarin) | Compound B (e.g., 4-Hydroxycoumarin) |
| Proliferation & Cell Cycle | |||
| MYC | ↓↓↓ | ↓ | ↓↓ |
| CCND1 (Cyclin D1) | ↓↓ | ↓ | ↓ |
| CDKN1A (p21) | ↑↑ | ↑ | ↑ |
| Apoptosis | |||
| BCL2 | ↓↓ | ↓ | ↓ |
| BAX | ↑↑ | ↑ | ↑ |
| CASP3 | ↑↑↑ | ↑ | ↑↑ |
| Angiogenesis | |||
| VEGFA | ↓↓↓ | ↓↓ | ↓↓ |
| HIF1A | ↓↓ | ↓ | ↓ |
| Inflammation & Immune Response | |||
| NFKB1 | ↓↓ | ↓ | ↓ |
| IL6 | ↓↓ | ↓ | ↓ |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual experimental results would be required for a definitive comparison.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are essential. The following protocols outline the standard procedures for assessing the effects of a compound on gene expression.
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded at a density of 1 x 10^6 cells/well in 6-well plates and allowed to attach overnight. Subsequently, the cells are treated with this compound or comparator compounds at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Quantification
Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
First-strand cDNA synthesis is performed from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit. qRT-PCR is then carried out using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH) are used for amplification. The relative gene expression is calculated using the 2^-ΔΔCt method.
RNA Sequencing (RNA-Seq)
For a global view of gene expression changes, RNA-Seq is performed. Libraries are prepared from high-quality RNA samples and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The raw sequencing reads are aligned to the human reference genome, and differential gene expression analysis is performed using established bioinformatics pipelines (e.g., DESeq2, edgeR).
Visualizing Molecular Pathways and Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create clear and informative visualizations.
Signaling Pathway Affected by this compound
Experimental Workflow for Gene Expression Analysis
Logical Relationship of Compound Effects
A Researcher's Guide to Confirming NY2267 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of a small molecule's interaction with its intended target within a cellular context is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for confirming the cellular target engagement of a novel compound, hypothetically named NY2267. To illustrate these principles with concrete data, we will use the well-characterized multi-kinase inhibitor, Dasatinib, as a practical example.
This guide will objectively compare various experimental approaches for confirming target engagement, supported by quantitative data and detailed methodologies. By following this framework, researchers can build a robust evidence package for their own compounds of interest.
Comparing Methods for Target Engagement Confirmation
A multi-faceted approach, combining direct biophysical measurements of target binding with functional cellular assays, provides the most compelling evidence of a compound's mechanism of action. Below is a comparison of two widely-used and powerful techniques for quantifying target engagement in living cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay.
| Assay | Principle | Measures | Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Change in protein melting temperature (ΔTm) or isothermal dose-response. | Label-free, applicable to endogenous proteins in native cellular environments. | Throughput can be limited, and not all protein-ligand interactions result in a significant thermal shift. |
| NanoBRET Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by the test compound. | Intracellular IC50 or EC50 values, reflecting compound affinity for the target. | High-throughput, provides quantitative affinity data in live cells. | Requires genetic modification of cells to express the tagged target protein. |
Quantitative Comparison: On-Target and Off-Target Engagement of this compound (using Dasatinib as an exemplar)
The following tables summarize the cellular target engagement data for Dasatinib, which serves as our model for this compound. This data highlights the compound's high potency against its primary targets and also reveals its broader kinase selectivity profile.
Table 1: On-Target Cellular Engagement of Dasatinib
| Target | Cell Line | Assay | Cellular IC50/EC50 (nM) | Reference |
| BCR-ABL | Ba/F3 | Cell Proliferation | 0.8 - 7.4 | [1][2] |
| BCR-ABL | JURL-MK1, MOLM-7 | Western Blot (pBCR-ABL) | <1 | [3] |
| SRC | JURL-MK1, MOLM-7 | Western Blot (pSRC) | ~20 | [3] |
| LYN | JURKAT, HEL | Western Blot (pLYN) | ~20 | [3] |
Table 2: Off-Target Cellular Engagement of Dasatinib
| Off-Target | Cell Line | Assay | Cellular IC50/EC50 (nM) | Reference |
| c-Kit | Mo7e-KitD816H | Cell Proliferation | 5 | [4] |
| PDGFRβ | - | Kinase Assay | 1 | [5] |
| EphA2 | - | Kinase Assay | 1 | [5] |
| LIMK1 | NCI-H1975, NCI-H1650 | Cell Proliferation | <20,000 | [6] |
Signaling Pathways
Understanding the signaling context of the target is crucial for interpreting target engagement data. This compound is hypothesized to target key signaling kinases. The diagrams below, generated using Graphviz, illustrate the canonical signaling pathways of BCR-ABL and SRC, the primary targets of our example compound, Dasatinib.
Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: The SRC kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality target engagement data.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful biophysical method to verify target engagement in a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
Independent Verification of NY2267 Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the Myc-Max interaction inhibitor NY2267 with alternative compounds, offering researchers, scientists, and drug development professionals a resource for evaluating potential therapeutic agents targeting the MYC oncogene. The information presented is based on publicly available experimental data.
Introduction to this compound and the Targeting of MYC
The MYC oncogene is a critical driver of tumorigenesis, making it a highly sought-after therapeutic target. The protein product, c-Myc, forms a heterodimer with Max, which is essential for its transcriptional activity. Disrupting the Myc-Max interaction is a key strategy for inhibiting MYC's oncogenic function. This compound has been identified as a small molecule that disrupts this interaction, inhibiting Myc- and Jun-induced transcriptional activation and oncogenic transformation. However, its efficacy and specificity relative to other available inhibitors are crucial considerations for its application in research and drug development.
Comparative Analysis of Myc-Max Interaction Inhibitors
Several small molecules and peptidomimetics have been developed to inhibit the Myc-Max interaction. This section provides a comparative overview of this compound and its alternatives.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and other relevant data for this compound and a selection of alternative Myc-Max inhibitors. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Target | Assay | IC50 / Kd | Cell Line(s) / Conditions | Key Limitations |
| This compound | Myc-Max Interaction | Not Specified | 36.5 µM | Not Specified | Also inhibits Jun-induced activation |
| 10058-F4 | Myc-Max Interaction | Not Specified | Not Specified | Various | Poor in vivo efficacy |
| 10074-G5 | Myc-Max Interaction | Not Specified | Not Specified | Various | Poor pharmacokinetic properties |
| JQ1 | BET Bromodomains (indirect Myc inhibitor) | Cell Proliferation | Varies | Various | Indirect mechanism of action |
| MYCMI-6 | Myc-Max Interaction | isPLA | <1.5 µM | MCF7 | Further mechanism of action studies needed.[1] |
| Myc-Max Heterodimer Formation | Not Specified | 3.8 µM | Not Specified | ||
| Tumor Cell Growth | Not Specified | <0.5 µM | MYC-dependent tumor cells | ||
| MYC bHLHZip domain binding | Not Specified | 1.6 µM (Kd) | Not Specified | ||
| Mycro3 | Myc-Max Interaction | Not Specified | 40 µM | Not Specified | |
| Max Dimerization | Not Specified | 88 µM | Not Specified | ||
| Cell Viability | Not Specified | 0.25 µM (c-Myc expressing), 9 µM (c-Myc null) | TGR-1, HO15.19 fibroblasts | ||
| Omomyc | Myc-Max Interaction | Not Specified | Not Specified | Various | Peptide-based, potential delivery challenges |
| KJ-Pyr-9 | MYC | Backscattering Interferometry | 6.5 ± 1.0 nM (Kd) | In vitro | Cytostatic, not cytocidal in vivo.[2] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the methods used to evaluate these inhibitors is crucial for understanding their therapeutic potential.
Myc-Max Signaling Pathway and Inhibition
The following diagram illustrates the central role of the Myc-Max heterodimer in gene transcription and how inhibitors like this compound intervene.
Caption: Inhibition of the Myc-Max interaction by small molecules prevents binding to E-Box sequences.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for assessing the efficacy of a Myc-Max inhibitor involves a series of in vitro assays.
Caption: A multi-step process for validating the activity of Myc-Max inhibitors.
Experimental Protocols
Detailed methodologies are essential for the independent verification of experimental findings.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Daudi, HL-60)
-
Complete cell culture medium
-
Myc inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with serial dilutions of the Myc inhibitor for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins to specific DNA sequences.
Materials:
-
Purified Myc and Max proteins
-
Biotin- or radioactively-labeled DNA probe containing the E-Box sequence
-
Binding buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (e.g., autoradiography or chemiluminescence)
Protocol:
-
Binding Reaction: Incubate the purified Myc and Max proteins with the labeled DNA probe in the binding buffer, with and without the inhibitor.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA to observe the shift in mobility caused by protein binding and its disruption by the inhibitor. A decrease in the intensity of the shifted band indicates inhibition.
NanoBRET™ Protein-Protein Interaction Assay
This is a live-cell assay that measures protein-protein interactions using bioluminescence resonance energy transfer (BRET).
Materials:
-
Cells expressing NanoLuc®-fused Myc and HaloTag®-fused Max
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and fluorescence
Protocol:
-
Cell Preparation: Co-transfect cells with vectors encoding the NanoLuc®-Myc and HaloTag®-Max fusion proteins.
-
Ligand and Inhibitor Addition: Add the HaloTag® ligand and the test inhibitor to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals.
-
BRET Ratio Calculation: Calculate the BRET ratio to determine the extent of protein-protein interaction and its inhibition.
Conclusion
This compound represents one of several small molecules developed to inhibit the critical Myc-Max interaction. While it has demonstrated activity, its lack of specificity is a significant consideration. Newer inhibitors, such as MYCMI-6 and Mycro3, show promise with improved potency and selectivity. The peptide-based inhibitor Omomyc has shown clinical potential. Researchers should carefully consider the specific requirements of their studies when selecting a Myc inhibitor and independently verify its activity using standardized and rigorous experimental protocols. This guide provides a foundational framework for such comparative evaluations.
References
Comparison Guide: Benchmarking NY2267 in Established Cancer Cell Line Panels
Introduction
This guide provides a comprehensive performance benchmark of the novel anti-cancer compound NY2267 against established alternatives across a panel of well-characterized cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective comparison to aid in the evaluation of this compound for further pre-clinical and clinical development.
Compound Profile: this compound
This compound is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of the EGFR pathway is a key driver in the pathogenesis of multiple human cancers, making it a validated target for therapeutic intervention. This guide evaluates the in vitro efficacy of this compound in comparison to first-generation (Gefitinib) and second-generation (Afatinib) EGFR inhibitors.
Data Presentation
The anti-proliferative activity of this compound and comparator compounds was assessed across a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) was determined for each compound.
Table 1: Comparative Anti-proliferative Activity (IC50, nM) of this compound and Reference EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Status | This compound (IC50, nM) | Gefitinib (IC50, nM) | Afatinib (IC50, nM) |
| HCC827 | Exon 19 del | 8.5 | 15.2 | 5.8 |
| PC-9 | Exon 19 del | 10.2 | 20.1 | 8.1 |
| H1975 | L858R, T790M | 55.6 | >10,000 | 150.4 |
| A549 | Wild-Type | >10,000 | >10,000 | >10,000 |
| H358 | Wild-Type | >10,000 | >10,000 | >10,000 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Culture: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Gefitinib, or Afatinib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
2. Western Blot Analysis for Target Engagement
-
Cell Lysis: Cells were treated with the respective compounds at their IC50 concentrations for 24 hours. Subsequently, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway of this compound targeting EGFR.
Caption: Experimental workflow for benchmarking this compound.
Caption: Logical framework for comparing this compound.
Safety Operating Guide
Personal protective equipment for handling NY2267
Logistical Information for Handling NY2267
Disclaimer: The substance "this compound" is not found in publicly available chemical databases. The following information is a template based on best practices for handling potent, potentially cytotoxic compounds in a research and development setting. This guide should be adapted to the specific toxicological and physical properties of the actual substance once they are known.
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for a hypothetical potent research compound, designated this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure and is mandatory for all personnel handling this compound.[1][2] The required level of PPE depends on the specific procedure and the physical form of the compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Volume Handling (Solutions <10 mL) | - Nitrile gloves (double-gloving recommended)[1]- Lab coat with knit cuffs- Safety glasses with side shields |
| High-Volume Handling (Solutions >10 mL) | - Double nitrile gloves tested for chemotherapy drug resistance[3]- Disposable, fluid-resistant gown[1][2]- Full-face shield or safety goggles[1] |
| Handling of Solid/Powder Form | - Double nitrile gloves tested for chemotherapy drug resistance[3]- Disposable, fluid-resistant gown with elastic cuffs- Full-face shield and a respirator (e.g., N95) to prevent inhalation[2]- Shoe covers |
| Spill Cleanup | - Industrial thickness gloves (e.g., neoprene, nitrile)[4]- Full-face shield and respirator- Impermeable gown and shoe covers- Use of a specific spill kit is required |
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is critical to minimize exposure risk and prevent contamination. The following diagram outlines the standard procedure for handling this compound.
Emergency Protocol: Spill Management
In the event of a spill, a quick and correct response is crucial to contain the material and protect personnel.[5][6] All spills, regardless of size, must be reported to the laboratory supervisor.
Spill Response Workflow:
Key Experimental Protocols Cited:
-
Spill Neutralization/Decontamination: For minor liquid spills, cover the spill with absorbent pads.[5] Starting from the outside edges, apply a freshly prepared 10% bleach solution and allow a contact time of at least 15 minutes before wiping up the material.[5] All cleanup materials must be disposed of as hazardous waste.[7] For solid spills, carefully cover the material with damp paper towels to avoid raising dust, then proceed with decontamination.[8]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9][10]
Waste Segregation and Disposal Plan:
| Waste Type | Container | Disposal Procedure |
| Contaminated Sharps | Puncture-resistant, labeled sharps container | Dispose of as chemically contaminated sharps waste.[9] |
| Contaminated Labware (pipette tips, tubes) | Lined, rigid container with a lid, clearly labeled "this compound Waste" | When full, seal the container and place it in the designated hazardous waste accumulation area. |
| Contaminated PPE (gloves, gown, etc.) | Yellow chemotherapy waste bag or other designated hazardous waste bag | Seal the bag when it is three-quarters full and place it in the designated hazardous waste accumulation area.[9] |
| Bulk this compound (unused or expired) | Original container or compatible, sealed, and labeled waste container | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[9][11] |
| Rinsate from Decontamination | Sealed, labeled hazardous waste container | The first three rinses of any container that held this compound must be collected as hazardous waste.[11] |
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. westlab.com [westlab.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
